molecular formula C13H15N5O4S2 B6127032 Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B6127032
M. Wt: 369.4 g/mol
InChI Key: DKUKWNYRZWPECO-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a pyrimidine moiety. The thiazole ring is substituted with a methyl group at position 4 and a carboxylate ester at position 4. This compound is of interest in medicinal chemistry due to its hybrid structure, which combines pharmacophores from thiazoles (known for antimicrobial and anticancer properties) and pyrimidines (key motifs in nucleic acids and enzyme inhibitors) .

Properties

IUPAC Name

ethyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S2/c1-3-22-11(21)10-6(2)15-13(24-10)18-9(20)5-23-12-16-7(14)4-8(19)17-12/h4H,3,5H2,1-2H3,(H,15,18,20)(H3,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUKWNYRZWPECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related molecules:

Compound Key Structural Features Bioactivity/Application Reference
Ethyl 2-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate Thiazole with methyl and ester groups; pyrimidine with sulfanyl-acetyl-amino linker Potential anticancer/antimicrobial agent (inferred from structural analogs)
Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate Pyrimidine with phenacylsulfanyl and ester groups; lacks thiazole core Not reported; structural focus on pyrimidine-sulfanyl interactions
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole with pyridinyl substituent; ester group at position 5 Intermediate for anticancer carboxamide derivatives
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Fused thiazolo-pyrimidine system; chlorophenyl and ester substituents Anticancer activity (docking studies suggest kinase inhibition)

Physicochemical Properties

  • Solubility: The ethyl carboxylate group enhances solubility in organic solvents compared to non-esterified analogs (e.g., carboxylic acid derivatives) .
  • Reactivity : The sulfanyl group in the target compound may participate in redox reactions or metal coordination, similar to pyrimidine-thiol derivatives .

Bioactivity and Mechanism

  • Target Compound : While direct bioactivity data are unavailable, analogs like thiazolo[3,2-a]pyrimidines exhibit anticancer activity via kinase inhibition or DNA intercalation .
  • Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate : Serves as a precursor to carboxamide derivatives with demonstrated cytotoxicity against cancer cell lines (IC₅₀ values in the µM range) .
  • Fused Thiazolo-Pyrimidines: Show enhanced bioactivity due to planar fused-ring systems, which improve DNA/RNA binding affinity compared to non-fused analogs .

Challenges and Opportunities

  • Target Compound: The sulfanyl-acetyl-amino linker may confer metabolic instability, requiring structural optimization (e.g., replacing the ester with a more stable group) .
  • Comparative Advantage : Unlike simpler pyrimidine or thiazole derivatives, the hybrid structure allows simultaneous targeting of multiple biological pathways, a strategy seen in kinase inhibitors like imatinib .

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